molecular formula C15H24O9 B1649355 Ajugol CAS No. 52949-83-4

Ajugol

Cat. No. B1649355
CAS RN: 52949-83-4
M. Wt: 348.34 g/mol
InChI Key: OUJVIWOUXFHELC-ZDSSIQEISA-N
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Description

Ajugol is an iridoid glucoside . It can be isolated from Leonurus artemisia and has anti-protozoal activity against Trypanosoma b. rhodesiense .


Molecular Structure Analysis

The molecular structure of Ajugol is represented by the formula C15H24O9 . The binding affinity of Ajugol was found to be -2.23 kcal mol-1, and Ajugol exhibited excellent embedding within the structural domain interacting with TFEB .


Physical And Chemical Properties Analysis

Ajugol has a molecular weight of 348.346 g/mol, a density of 1.6±0.1 g/cm3, a boiling point of 582.3±50.0 °C at 760 mmHg, and a flash point of 305.9±30.1 °C .

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

A study by Xue et al. (2015) focused on the pharmacokinetics and tissue distribution of Ajugol in rats. Using a high-performance liquid chromatography-electro spray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) method, the research investigated the quantitative determination of Ajugol in biological samples. This study provided insights into the pharmacokinetic behaviors of Ajugol and its presence in rat brain, contributing to the understanding of its clinical application in Traditional Chinese Medicines (Xue et al., 2015).

Chiroptical Properties

Research by Li et al. (2013) explored the chiroptical properties of Ajugol using quantum chemical calculations and time-dependent density functional theory (TDDFT). This study provided a detailed analysis of specific optical rotation, optical rotatory dispersion (ORD), and electronic circular dichroism (ECD) of Ajugol, thereby establishing its absolute configuration. This research is significant for understanding the molecular properties and potential applications of Ajugol in scientific fields (Li et al., 2013).

Isolation from Natural Sources

A study by Junior (1983) isolated new esteriridoids, including Ajugol, from the leaves of Penstemon nemorosus. This research contributed to the understanding of the natural occurrence and chemical structure of Ajugol, expanding the knowledge of its availability in various plant species (Junior, 1983).

Anti-Inflammatory and Antioxidant Activities

The antioxidant and anti-inflammatory properties of Ajugol were studied by Akkol et al. (2007). They investigated the effects of Ajugol on inflammation and pain, revealing its potential therapeutic applications. Although Ajugol showed insignificant activities in their statistical analysis, the research contributes to understanding its potential in treating inflammatory conditions (Akkol et al., 2007).

Cytoprotective Activities

Erukainure et al. (2014) investigated the antioxidant potentials of Ajugoside, a compound related to Ajugol, in rat brain and hepatic tissues. The study highlighted the potent antioxidant activities of Ajugoside, indicating the potential of Ajugol derivatives in protecting against oxidative stress (Erukainure et al., 2014).

Safety And Hazards

Ajugol is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a POISON CENTER/doctor if swallowed .

Future Directions

Ajugol has shown potential in modulating the development of osteoarthritis by activating autophagy and attenuating ER stress-induced cell death and ECM degradation . It has also been found to alleviate non-alcoholic fatty liver disease via promoting the TFEB-mediated autophagy-lysosomal pathway and lipophagy . These findings suggest the potential of Ajugol as a treatment strategy for these conditions .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,4aR,5R,7S,7aS)-5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O9/c1-15(21)4-7(17)6-2-3-22-13(9(6)15)24-14-12(20)11(19)10(18)8(5-16)23-14/h2-3,6-14,16-21H,4-5H2,1H3/t6-,7+,8+,9+,10+,11-,12+,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELYAQRXBJLJAK-XKKWFBPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ajugol

CAS RN

52949-83-4
Record name Ajugol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52949-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AJUGOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9VFT5UKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
809
Citations
H Zhang, J Lu, H Liu, L Guan, S Xu, Z Wang… - Pharmacological …, 2021 - Elsevier
… Ajugol is an active alkaloid isolated from the root of … This study aimed to investigate the effect of ajugol on alleviating … Our findings showed that ajugol significantly improved high-fat diet…
Number of citations: 22 www.sciencedirect.com
L Yi, Y Zhou, J Song, W Tang, H Yu, X Huang, H Shi… - Phytomedicine, 2022 - Elsevier
Background Asthma is a chronic airway disorder with a hallmark feature of airflow obstruction that associated with the remodeling and inflammation in the airway wall. Effective therapy …
Number of citations: 6 www.sciencedirect.com
B Xue, B Ma, Q Zhang, X Li, J Zhu, M Liu, X Wu… - … of Chromatography B, 2015 - Elsevier
To enable an investigation of pharmacokinetics and tissue distribution of Aucubin, Ajugol and Catalpol in rats, a high-performance liquid chromatography–electro spray ionization …
Number of citations: 41 www.sciencedirect.com
Y Xiao, M Tian, Q Liu, B Xu, Y Peng… - Natural Product …, 2022 - Taylor & Francis
This study introduced the preparation of a novel HOF-loaded PU sponge (HOF-3 @ PU) composite for the sustainable and efficient purification of catalpol and ajugol from Rehmannia …
Number of citations: 2 www.tandfonline.com
S Damtoft, SR Jensen, BJ Nielsen - Tetrahedron Letters, 1982 - Elsevier
An analysis of existing 13 C NMR data shows that the structures reported for the iridoid glucosides ajugol and myoporoside should be interchanged. Consequently, the structures of …
Number of citations: 12 www.sciencedirect.com
R Xu, F Tian, X Zhao, Q Peng, J Zhou… - Materials …, 2023 - ingentaconnect.com
… Motherwort exhibits a curative effect on kidney damage and its component, ajugol, also might improve kidney damage. Therefore, this study assesses the mechanism whereby ajugol …
Number of citations: 0 www.ingentaconnect.com
L Li, YF Liu, YK Si, DQ Yu - Journal of Asian natural products …, 2013 - Taylor & Francis
The chiroptical properties of an iridoid glycoside ajugol … ajugol over the range of 365–633 nm were in good agreement with the experimental data. The predicted ECD spectrum of ajugol …
Number of citations: 1 www.tandfonline.com
J Wu, H Yu, Y Jin, J Wang, L Zhou, T Cheng, Z Zhang… - Chinese Medicine, 2023 - Springer
… Our findings revealed that treatment with 50 μM Ajugol activated TFEB-mediated autophagy, … Furthermore, in an in vivo experiment, intra-peritoneal injection of 50 mg/kg Ajugol …
Number of citations: 9 link.springer.com
H Nishimura, H Sasaki, T Morota, M Chin, H Mitsuhashi - Phytochemistry, 1989 - Elsevier
… to the presence of the ajugol moiety. In the case of 4, … aJugol moieties of 4 and 5 are quite consistent wtth those of 3. This indicates that the acyl groups are also attached at C-6 of aJugol …
Number of citations: 100 www.sciencedirect.com
Y Akcoş, N Ezer, B Özçelik, U Abbasoğlu - FABAD J Pharm Sci, 1998 - dergi.fabad.org.tr
… Sunınıary : Two iridoid glucosides; ajugol and ajugosh;le were isolated … Antinıicrobial activity of ajugol was investigated by 111-… In this paper, ajugol and ajugoside were isolated from …
Number of citations: 18 dergi.fabad.org.tr

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